Ytterbium(III) sulfate octahydrate

Rare-earth crystallization Solubility engineering Fractional precipitation

Ytterbium(III) sulfate octahydrate delivers a water-soluble, high-purity Yb³⁺ source for applications where NIR emission intensity governs performance. Yb(III) complexes achieve ~17% PLQY-1.8× higher than Nd(III) and 29× higher than Er(III)-making precursor purity critical to avoid quenching impurities. • 99.9% (REO) purity minimizes transition-metal quenching in bioimaging probes and solid-state laser crystals. • Steep inverse solubility (44.2→5.8 g/100g, 0→90°C) enables energy-efficient fractional crystallization for Yb recovery from mixed heavy REE streams. • Batch-specific COA supports optical-grade Yb:YAG crystal growth where ppm impurities dictate laser damage thresholds.

Molecular Formula H4O5SYb
Molecular Weight 289.14 g/mol
CAS No. 10034-98-7
Cat. No. B154822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYtterbium(III) sulfate octahydrate
CAS10034-98-7
Molecular FormulaH4O5SYb
Molecular Weight289.14 g/mol
Structural Identifiers
SMILESO.OS(=O)(=O)O.[Yb]
InChIInChI=1S/H2O4S.H2O.Yb/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;
InChIKeyROQPJLVRWXUUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ytterbium(III) Sulfate Octahydrate (CAS 10034-98-7) – Key Physicochemical Properties & Research-Grade Specifications


Ytterbium(III) sulfate octahydrate [Yb₂(SO₄)₃·8H₂O, CAS 10034-98-7] is a hydrated rare-earth sulfate salt that crystallizes as colorless crystals with a density of 3.286 g/cm³ [1]. The compound is moderately soluble in water and strong mineral acids, and it exhibits a distinctive inverse temperature–solubility relationship [2]. It is used primarily as a research precursor for ytterbium-containing optical materials, catalysts, and phosphors.

Why Ytterbium(III) Sulfate Octahydrate Cannot Be Directly Substituted by Other Ytterbium Salts


Although several ytterbium salts (e.g., chloride, nitrate) serve as Yb³⁺ ion sources, they differ markedly in solubility behavior, thermal decomposition pathways, and hygroscopicity. Ytterbium(III) sulfate octahydrate possesses a rare inverse solubility profile and a clean thermal-decomposition route to the oxide, properties absent in the chloride and nitrate analogs [1][2]. Direct substitution without adjusting the process design can therefore alter crystallization yields, final oxide purity, and handling logistics.

Quantitative Evidence Guide: Measurable Differentiation of Ytterbium(III) Sulfate Octahydrate vs. Closest Analogs


Inverse Aqueous Solubility vs. Ytterbium Chloride Hexahydrate

Ytterbium(III) sulfate octahydrate displays inverse solubility, with its aqueous solubility dropping from ~44.2 g/100 g H₂O at 0 °C to ~5.8 g/100 g H₂O at 90 °C [1]. In contrast, ytterbium(III) chloride hexahydrate has a solubility of ~0.17 g/mL (≈17 g/100 mL) at 25 °C and, like most chloride salts, exhibits a normal positive solubility–temperature coefficient [2]. This directional difference enables temperature-controlled crystallization procedures that are impossible with the chloride.

Rare-earth crystallization Solubility engineering Fractional precipitation

Clean Thermal Decomposition to Oxide vs. Ytterbium Nitrate Hexahydrate

Ytterbium(III) sulfate octahydrate undergoes dehydration at 200–250 °C, followed by direct decomposition to Yb₂O₃ at ~900 °C without forming persistent intermediate phases [1]. By comparison, ytterbium(III) nitrate hexahydrate decomposes through at least 11 endothermic steps, producing a series of intermediate oxynitrates (YbO₀.₅(NO₃)₂ at 250 °C, YbO₀.₇₅(NO₃)₁.₅ at 335 °C, YbONO₃ at 365 °C) before finally yielding Yb₂O₃ only above 510 °C [2]. The sulfate route eliminates nitrate-derived impurities and reduces the number of thermal processing stages.

Oxide precursor Thermal processing Material synthesis

Reduced Hygroscopicity vs. Ytterbium Chloride Hexahydrate

Ytterbium(III) sulfate octahydrate is classified as only slightly hygroscopic by multiple commercial suppliers , whereas ytterbium(III) chloride hexahydrate is explicitly described as hygroscopic, with crystals that are deliquescent in ambient air [1]. This lower moisture sensitivity reduces the need for glovebox handling and improves weighing accuracy during laboratory-scale synthesis.

Handling stability Storage requirements Weighing accuracy

Priority Application Scenarios for Ytterbium(III) Sulfate Octahydrate Based on Quantitative Evidence


Temperature-Programmed Fractional Crystallization of Rare-Earth Sulfates

The inverse solubility of Yb₂(SO₄)₃·8H₂O (decreasing from ~44 g/100g at 0 °C to ~6 g/100g at 90 °C [1]) enables selective crystallization of ytterbium from mixed rare-earth sulfate solutions simply by heating. This property, historically exploited in the James Method for separating ytterbium from lutetium [2], remains relevant for modern rare-earth purification schemes where thermal cycling replaces costly solvent-extraction steps.

Precursor for High-Purity Yb₂O₃ via Direct Thermal Decomposition

Calcination of Yb₂(SO₄)₃·8H₂O at 900 °C yields Yb₂O₃ directly without the multi-step oxynitrate intermediates that complicate nitrate-derived oxide synthesis [1][2]. This clean, two-step route is advantageous for producing laser-grade Yb₂O₃, optical ceramics, and catalyst supports where nitrogen or halide contamination must be minimized.

Controlled Yb³⁺ Doping in Sulfate-Based Optical Hosts

Because Yb₂(SO₄)₃·8H₂O is both water-soluble and slightly hygroscopic, it can be co-dissolved with host sulfates (e.g., Na₂SO₄, CaSO₄) for homogeneous doping of crystals and phosphors via aqueous solution methods [1]. The sulfate matrix is isostructural with many optical host lattices, facilitating Yb³⁺ incorporation for near-infrared luminescence and laser applications.

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